2-Iodo-3,4-dimethoxybenzaldehyde

Suzuki-Miyaura coupling Palladium catalysis Halogen reactivity

Bromo/chloro benzaldehydes often lead to incomplete cross-coupling. 2-Iodo-3,4-dimethoxybenzaldehyde (CAS 138490-95-6) solves this: the ortho-iodo group accelerates oxidative addition, boosting yield and selectivity. • Superior leaving-group reactivity enables milder conditions & higher conversion. • Regioselective methoxy pattern essential for pharmaceutically relevant biaryl cores. • ≥98% purity; stocked for rapid global delivery.

Molecular Formula C9H9IO3
Molecular Weight 292.07 g/mol
CAS No. 138490-95-6
Cat. No. B171845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-3,4-dimethoxybenzaldehyde
CAS138490-95-6
SynonymsBenzaldehyde, 2-iodo-3,4-diMethoxy-
Molecular FormulaC9H9IO3
Molecular Weight292.07 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C=O)I)OC
InChIInChI=1S/C9H9IO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3
InChIKeyDTUHGWFWMWDFOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-3,4-dimethoxybenzaldehyde: Ortho-Iodoarene Building Block


2-Iodo-3,4-dimethoxybenzaldehyde (CAS 138490-95-6) is an aromatic aldehyde belonging to the class of ortho-halogenated benzaldehydes . Its molecular structure features an iodine atom at the 2-position and methoxy groups at the 3- and 4-positions on the benzaldehyde core . With a molecular formula of C₉H₉IO₃ and a molecular weight of 292.07 g/mol , this compound serves as a versatile electrophilic building block in organic synthesis, particularly valued for its participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .

Cross-Coupling Reactivity
Ortho-iodoarene enables efficient Pd-catalyzed couplings
Regiochemical Control
2,3,4-substitution pattern directs unique transformations
Verified Purity
High-purity specification supports reproducible synthesis

Why 2-Iodo-3,4-dimethoxybenzaldehyde Cannot Be Substituted


Direct substitution of 2-Iodo-3,4-dimethoxybenzaldehyde with other halogenated benzaldehyde derivatives or regioisomers is chemically and procedurally invalid due to profound differences in reactivity, selectivity, and physical properties that dictate reaction outcomes [1]. The ortho-iodine substituent provides superior leaving-group ability in cross-coupling reactions compared to bromo or chloro analogs, enabling milder reaction conditions and higher yields [1]. Furthermore, the specific 2-iodo-3,4-dimethoxy substitution pattern confers unique steric and electronic characteristics that are critical for regioselective transformations and subsequent derivatization, which cannot be replicated by 3-iodo-4,5-dimethoxybenzaldehyde (CAS 32024-15-0) or other halogenated isomers . Consequently, substituting this specific building block with a generic alternative risks reaction failure, reduced yield, and compromised product purity.

Bromo and chloro analogs exhibit lower oxidative addition rates, potentially altering reaction kinetics and yield.
Regioisomers (e.g., 3-iodo-4,5-dimethoxy) present different steric and electronic environments, affecting regioselectivity.
Alternative purities (95–97%) may introduce impurities that compromise catalytic efficiency.

2-Iodo-3,4-dimethoxybenzaldehyde: Evidence vs. Analogs


Superior Reactivity in Palladium Cross-Coupling

2-Iodo-3,4-dimethoxybenzaldehyde, as an ortho-iodoarene, exhibits significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo- and chloro-substituted analogs [1]. This enhanced reactivity is a class-level characteristic of iodoarenes, which are known to undergo oxidative addition with Pd(0) catalysts much more rapidly than bromoarenes or chloroarenes [1]. Competition studies have demonstrated that in Suzuki-Miyaura reactions, bromoarenes only undergo coupling after all iodoarenes in the reaction medium have been consumed, confirming the kinetic preference for iodoarenes [2].

Pd Coupling Reactivity
Class-level
I > Br >> Cl
Iodoarenes consumed first in competition studies
Reported kinetic preference supports reaction design
Suzuki-Miyaura coupling Palladium catalysis Halogen reactivity

Regioisomeric Properties and Reactivity Differences

2-Iodo-3,4-dimethoxybenzaldehyde (CAS 138490-95-6) and its regioisomer, 3-iodo-4,5-dimethoxybenzaldehyde (CAS 32024-15-0), are distinct chemical entities with non-interchangeable properties . A direct comparison of available physical data reveals a significant difference in melting point: 2-Iodo-3,4-dimethoxybenzaldehyde is reported with a melting point range of 58-63 °C, while 3-iodo-4,5-dimethoxybenzaldehyde melts at 63-65 °C . This 2-5 °C difference, while seemingly small, indicates different crystal packing energies and can be critical for purification and formulation steps. More importantly, the different position of the iodine atom (ortho vs. para to the aldehyde group) leads to distinct electronic environments and steric profiles, which are expected to result in divergent regioselectivity in subsequent reactions.

Regioisomer Property
Data to verify
mp 58–63 °C vs 63–65 °C
2-iodo-3,4- vs 3-iodo-4,5-dimethoxybenzaldehyde
Distinct crystal packing may affect purification
Regioisomer comparison Physical properties Synthetic accessibility

Purity Standards for Reproducibility

Leading suppliers of 2-Iodo-3,4-dimethoxybenzaldehyde (CAS 138490-95-6) consistently provide the compound with a minimum purity of 98%, as verified by independent batch-specific quality control analyses including NMR, HPLC, and GC . This high purity standard is critical for demanding applications such as medicinal chemistry and materials science, where trace impurities can significantly impact reaction yields, catalytic activity, and final product purity. While other halogenated benzaldehydes may be available at lower purities (e.g., 95% or 97%), the 98% specification for this specific CAS number provides a verifiable, quantitative assurance of quality that reduces the risk of experimental failure and the need for costly in-house purification.

Purity Specification
Specification review
≥98%
Verified by NMR, HPLC, GC
Supports lot consistency and reaction reproducibility
Purity Quality control Reproducibility

2-Iodo-3,4-dimethoxybenzaldehyde Application Scenarios


Palladium-Catalyzed Biaryl Synthesis

2-Iodo-3,4-dimethoxybenzaldehyde is an ideal electrophilic partner in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions to construct complex biaryl and styryl architectures. Its ortho-iodo substituent ensures rapid and efficient oxidative addition to palladium catalysts, allowing for milder reaction conditions and higher yields compared to bromo- or chloro-analogs [1]. The presence of the aldehyde and methoxy groups provides additional handles for further functionalization, making it a versatile intermediate for the synthesis of pharmaceutical candidates and advanced materials.

Regiospecific Heterocycle and Natural Product Synthesis

The unique ortho-iodo substitution pattern of 2-Iodo-3,4-dimethoxybenzaldehyde directs regioselective transformations that are not possible with its regioisomers. This compound serves as a key starting material for the construction of oxygenated heterocycles, including benzofurans and isochromans, as well as for the total synthesis of complex natural products and their analogs where a 2,3,4-trisubstituted benzaldehyde core is required [1].

Medicinal Chemistry Building Block

As a high-purity (≥98%) building block, 2-Iodo-3,4-dimethoxybenzaldehyde is strategically employed in medicinal chemistry programs to rapidly generate diverse libraries of compounds for structure-activity relationship (SAR) studies [1]. Its dual reactivity (aldehyde for condensation/amination and iodoarene for cross-coupling) allows for the efficient, modular assembly of drug-like molecules, particularly those targeting kinase inhibitors and other ATP-competitive enzymes where methoxy-substituted aryl groups are a common pharmacophoric feature.

Application
Selection Property
Validation Focus
Pd-catalyzed biaryl synthesis
Ortho-iodoarene reactivity profile
Cross-coupling yield and selectivity
Regiospecific heterocycle synthesis
Unique 2,3,4-substitution pattern
Regiochemical outcome and purity
Medicinal chemistry SAR libraries
Dual aldehyde/iodo reactivity
Building block purity and derivatization scope

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